4-Chlorophenyl 2-aminobenzoate
Description
Contextualization within the Ester Functional Class and Aminobenzoate Derivatives
4-Chlorophenyl 2-aminobenzoate (B8764639) is classified as an ester. Esters are derivatives of carboxylic acids where the hydroxyl (–OH) group is replaced by an alkoxy (–OR') group. They are characterized by a central carbonyl group (C=O) bonded to an oxygen atom, which is in turn attached to an organic substituent.
Specifically, this compound is an aminobenzoate, a subclass of benzoic acid derivatives containing an amino (–NH₂) group attached to the benzene (B151609) ring. The parent acid for this ester is 2-aminobenzoic acid, also known as anthranilic acid. Anthranilic acid and its derivatives are recognized as important pharmacophores, meaning they are molecular features essential for biological activity. nih.govmdpi.com The esterification of anthranilic acid's carboxyl group can lead to a variety of derivatives with diverse properties. ijpsjournal.com For instance, studies have shown that simple esters of anthranilic acid, such as methyl anthranilate, can exhibit antiandrogenic potential, repressing the growth of human prostate cancer cells. nih.gov This highlights the significance of the ester linkage in modulating the biological profile of the aminobenzoate scaffold.
Significance of the 4-Chlorophenyl Moiety in Organic Synthesis and Biological Science
The 4-chlorophenyl group, a benzene ring substituted with a chlorine atom at the para-position, is a ubiquitous structural unit in medicinal chemistry and materials science. The inclusion of a chlorine atom can significantly alter a molecule's physical, chemical, and biological properties. It can enhance metabolic stability, improve membrane permeability, and influence binding affinity to biological targets.
The significance of this moiety is demonstrated by its presence in numerous compounds with established biological activity. For example, molecules containing a 4-chlorophenyl group have been investigated as:
15-Lipoxygenase Inhibitors: Key for developing anti-inflammatory compounds. nih.gov
Anticancer Agents: Quinazoline derivatives with a 4-chlorophenyl substituent have shown inhibitory effects against cyanobacteria, indicating potential for broad biological applications. nih.gov
Enzyme Inhibitors: Compounds bearing a 4-chlorophenylsulfonyl group have been synthesized and shown to be potent inhibitors of enzymes like urease and acetylcholinesterase. scielo.brscielo.br
Furthermore, the 4-chlorophenyl structure is a key intermediate in the synthesis of important commercial products, including the fungicide boscalid. patsnap.com This widespread use underscores the value of the 4-chlorophenyl moiety as a building block in the design of functional molecules.
Historical Overview of Related Chemical Scaffolds and their Academic Investigations
The study of aminobenzoic acids and their derivatives has a rich history. Anthranilic acid itself serves as a precursor in the biosynthesis of tryptophan and is a foundational framework for several categories of drugs. ijpsjournal.com A notable class of drugs derived from N-substituted anthranilic acid are the fenamates, which are nonsteroidal anti-inflammatory drugs (NSAIDs). pharmacy180.com The development of these compounds represents a classic example of medicinal chemistry design, where they were conceived as nitrogen isosteres of salicylic (B10762653) acid. pharmacy180.com
Research into N-aryl anthranilic acids, which share a structural similarity with 4-Chlorophenyl 2-aminobenzoate, has led to the synthesis of compounds with significant anti-inflammatory activity. ijpsonline.com These investigations, often employing methods like the Ullmann condensation, have built a substantial body of knowledge around the synthesis and biological screening of this class of compounds. ijpsonline.comresearchgate.net Similarly, esters of aminobenzoic acids have been explored for various applications, from their use as dye intermediates to their role in the synthesis of complex alkaloids. chemicalbook.com
Current Gaps and Research Imperatives Pertaining to this compound
Despite the extensive research into its constituent parts, a significant knowledge gap exists specifically for this compound. A review of current scientific literature reveals a scarcity of studies dedicated to the synthesis, characterization, and biological evaluation of this particular ester.
The primary research imperatives would therefore include:
Optimized Synthesis: Developing and reporting a clear, high-yield synthetic protocol for this compound, likely through the esterification of 2-aminobenzoic acid with 4-chlorophenol (B41353).
Comprehensive Characterization: Thoroughly characterizing the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure.
Biological Screening: Given the known biological activities of related aminobenzoate esters and chlorophenyl-containing molecules, a key imperative is to screen this compound for a range of potential therapeutic properties. Based on precedent from related structures, promising areas for investigation include anti-inflammatory, antimicrobial, insecticidal, and anticancer activities. nih.govmdpi.comjlu.edu.cn For example, studies have shown that other anthranilic acid esters have potential as antiandrogenic agents for prostate cancer nih.gov and that sulfonamide analogs exhibit antifungal and cytotoxic effects. nih.gov Exploring whether this compound possesses similar activities would be a valuable contribution to the field.
Data on Parent Compounds
The properties of the precursor molecules for the synthesis of this compound are well-documented.
Table 1: Physicochemical Properties of Precursor Compounds
| Property | 2-Aminobenzoic Acid (Anthranilic Acid) | 4-Chlorophenol |
|---|---|---|
| Molecular Formula | C₇H₇NO₂ | C₆H₅ClO |
| Molar Mass | 137.14 g/mol | 128.56 g/mol |
| Appearance | White to off-white crystalline powder | Colorless to yellow crystals |
| Melting Point | 146-148 °C | 42-44 °C |
| Boiling Point | 268 °C (decomposes) | 220 °C |
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl) 2-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRDYRPKKYCAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chlorophenyl 2 Aminobenzoate and Its Analogues
Direct Esterification Routes Involving 2-Aminobenzoic Acid and 4-Chlorophenol (B41353)
The most straightforward approach to synthesizing 4-chlorophenyl 2-aminobenzoate (B8764639) is the direct esterification of 2-aminobenzoic acid with 4-chlorophenol. This method, a variation of the classic Fischer-Speier esterification, involves the condensation of a carboxylic acid and an alcohol (or phenol) to form an ester and water. organic-chemistry.orglibretexts.org
Catalytic Approaches in Ester Synthesis
Direct esterification is typically an equilibrium-limited process that requires a catalyst to achieve reasonable reaction rates and yields. organic-chemistry.orgmasterorganicchemistry.com Strong mineral acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl) are commonly employed. youtube.com The mechanism involves protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, facilitating nucleophilic attack by the phenol (B47542). masterorganicchemistry.commasterorganicchemistry.com
However, the presence of the basic amino group in 2-aminobenzoic acid complicates standard acid catalysis, as it can be protonated by the acid catalyst, rendering it inactive. This necessitates the use of stoichiometric amounts of acid. scribd.com Alternative catalysts that are effective for esterifying phenols include phosphorus pentoxide (P₂O₅) and polyphosphoric acids (PPA), which can drive the reaction forward by acting as both catalyst and dehydrating agent. google.com For instance, heating 2-hydroxy-4-amino-benzoic acid with a phenol in the presence of PPA at temperatures between 80°C and 120°C has been shown to produce the corresponding ester in good yields. google.com
| Catalyst | Typical Conditions | Role | Reference |
| H₂SO₄ / HCl | Excess alcohol/phenol, heat | Brønsted acid catalyst | organic-chemistry.orgyoutube.com |
| p-TsOH | Toluene (B28343), reflux with water removal | Brønsted acid catalyst | organic-chemistry.org |
| P₂O₅ / PPA | Heat (80-120°C) | Catalyst and dehydrating agent | google.com |
| DCC/DMAP | Dichloromethane, room temp. | Coupling agents (Steglich) | organic-chemistry.org |
| DEAD/PPh₃ | THF, 0°C to room temp. | Mitsunobu reaction reagents | researchgate.net |
This table summarizes common catalytic systems used for esterification, adaptable for the synthesis of 4-chlorophenyl 2-aminobenzoate.
Solvent Effects and Reaction Optimization
The choice of solvent and reaction conditions is crucial for optimizing the direct esterification process. To shift the equilibrium towards the product side, water, a byproduct of the reaction, must be removed. libretexts.org This is often accomplished by using a solvent such as toluene or xylene that forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus. masterorganicchemistry.com
Using an excess of one reactant, typically the more available or less expensive one, can also drive the reaction to completion. organic-chemistry.org For the synthesis of phenolic esters, using an excess of the phenol is a common strategy. google.com Temperature is another key parameter; reactions are typically conducted at elevated temperatures to increase the reaction rate, often at the reflux temperature of the chosen solvent. google.com However, excessively high temperatures can lead to side reactions or decomposition. Solvent-free conditions are also a viable and environmentally friendly option, particularly when using catalysts like polyphosphoric acid. google.comjetir.org
Alternative Synthetic Pathways for the Aminobenzoate Core
Beyond direct esterification, several alternative strategies can be employed to construct the this compound molecule, offering flexibility in starting materials and reaction conditions.
Coupling Reactions with Aromatic Halides and Aminobenzoic Acids
Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-heteroatom bonds. The Ullmann condensation, a classic copper-catalyzed reaction, is particularly relevant for forming the C-O ester linkage. wikipedia.orgorganic-chemistry.org This reaction could theoretically involve the coupling of a salt of 2-aminobenzoic acid with an activated aryl halide like 4-chloroiodobenzene, or the coupling of 2-chlorobenzoic acid with 4-chlorophenol followed by a separate amination step. nih.gov
Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), with stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced milder conditions using soluble copper catalysts supported by ligands such as diamines or phenanthroline, which improve catalyst solubility and reactivity. wikipedia.orgnih.gov These reactions are comparable to palladium-catalyzed Buchwald-Hartwig reactions, which are more commonly used for C-N bond formation but have been adapted for C-O coupling as well. wikipedia.org
| Reaction | Metal Catalyst | Typical Ligands | Key Features | Reference |
| Ullmann Condensation | Copper (CuI, Cu₂O) | Phenanthroline, Ethylene glycol | Forms C-O bonds; often requires high temperatures. | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Coupling | Palladium (Pd(OAc)₂) | Phosphine-based (e.g., XPhos) | Primarily for C-N bonds, adaptable for C-O; milder conditions. | wikipedia.org |
This table compares key features of Ullmann and Buchwald-Hartwig coupling reactions applicable to aminobenzoate synthesis.
Multi-step Routes from Precursor Anilines and Benzoic Acid Derivatives
A multi-step approach offers greater synthetic flexibility by building the target molecule from simpler precursors. One common strategy involves beginning with a more readily available starting material and introducing the required functional groups in subsequent steps.
For example, the synthesis could commence with the esterification of 2-nitrobenzoic acid with 4-chlorophenol. hymasynthesis.com The resulting 4-chlorophenyl 2-nitrobenzoate (B253500) can then be converted to the target compound by reducing the nitro group to an amine. chemicalbook.com This reduction is typically achieved using methods like catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or chemical reducing agents such as tin(II) chloride (SnCl₂) in acidic media. libretexts.org
Another multi-step route could involve the synthesis of 2-(4-chlorophenyl)aniline from precursors like 9-fluorenone, followed by subsequent functionalization to introduce the carboxylate group. google.com Such routes, while longer, can be advantageous if the precursors are more accessible or if specific substitution patterns are desired.
Green Chemistry Approaches in Aminobenzoate Synthesis
In line with the principles of sustainable chemistry, several green methodologies have been developed for ester and aminobenzoate synthesis. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. ijprdjournal.com Microwave-assisted esterification of amino acids has been shown to be highly efficient, sometimes proceeding in a solventless one-pot protocol. researchgate.netnih.govindexcopernicus.com This technique is considered a significant step towards green chemistry as it is more energy-efficient and often leads to cleaner reactions with fewer byproducts.
Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as environmentally benign alternatives to traditional volatile organic solvents. mdpi.comnih.gov These solvents, typically formed by mixing two or more components like choline (B1196258) chloride and urea, are non-volatile, biodegradable, and cost-effective. rsc.orgmdpi.com They can act as both the solvent and catalyst in esterification reactions, facilitating high conversions under solvent-free conditions and allowing for easy separation and recycling of the catalytic medium. nih.govresearchgate.net
Derivatization Strategies of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. The primary sites for derivatization include the amino group on the benzoate (B1203000) ring, the ester linkage, and the two aromatic rings. Strategic modifications at these positions can be employed to develop new compounds with tailored properties.
Chemical Transformations at the Amino Functionality
The primary amino group (-NH₂) of the 2-aminobenzoate moiety is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions to form Schiff bases. These modifications allow for the introduction of diverse functional groups, significantly expanding the chemical space of accessible derivatives.
One of the most common derivatizations is N-acylation , where the amino group is converted into an amide. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. sphinxsai.comderpharmachemica.com This reaction introduces a carbonyl group, which can alter the electronic properties and steric profile of the molecule. For instance, reaction with various substituted benzoyl chlorides can yield a library of N-aroyl derivatives.
Another key transformation is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. semanticscholar.orgnanobioletters.com The reaction is often catalyzed by a few drops of acid and carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol. semanticscholar.org This strategy is widely used to introduce a variety of substituted aromatic or aliphatic groups.
Table 1: Examples of Chemical Transformations at the Amino Functionality
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| N-Acylation | Acyl Chloride (e.g., Benzoyl chloride), Base (e.g., Pyridine or Triethylamine), Aprotic Solvent (e.g., DCM) | N-Acyl Amide |
| Schiff Base Formation | Aldehyde (e.g., Benzaldehyde), Methanol, Catalytic Acetic Acid, Reflux | Imine (Schiff Base) |
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary or Tertiary Amine |
Modifications of the Ester Linkage
The ester linkage in this compound is susceptible to nucleophilic attack, allowing for modifications such as hydrolysis, transesterification, and amidation. These reactions alter the core structure of the molecule, leading to different classes of compounds.
Hydrolysis of the ester bond, typically under acidic or basic conditions, cleaves the molecule to yield 2-aminobenzoic acid and 4-chlorophenol. Studies on related 2-aminobenzoate esters have shown that the neighboring amino group can participate in the reaction, catalyzing the hydrolysis through an intramolecular general base mechanism, which can lead to enhanced reaction rates compared to esters without this functionality. nih.gov
Transesterification involves the exchange of the 4-chlorophenyl group with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with an excess of a different alcohol (e.g., ethanol) in the presence of a catalyst like sodium ethoxide would result in the formation of ethyl 2-aminobenzoate and 4-chlorophenol. masterorganicchemistry.com This method is useful for creating a series of different ester analogues.
A particularly significant modification is the direct amidation of the ester. This involves reacting the ester with a primary or secondary amine to form an amide, displacing the 4-chlorophenoxide leaving group. This reaction converts the ester into a 2-aminobenzamide (B116534) derivative. Efficient methods for this transformation can be achieved using reagents like alkali metal amidoboranes, which allow the reaction to proceed rapidly at room temperature without a catalyst. nih.gov This direct conversion is a powerful tool for synthesizing libraries of N-substituted 2-aminobenzamides. libretexts.org
Table 2: Representative Modifications of the Ester Linkage
| Reaction | Reagents and Conditions | Product(s) |
|---|---|---|
| Hydrolysis | H₂O, Acid (e.g., HCl) or Base (e.g., NaOH) | 2-Aminobenzoic acid + 4-Chlorophenol |
| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | 2-Aminobenzoate Ester (new R' group) + 4-Chlorophenol |
| Amidation | Amine (R'R''NH), Heat or Catalyst | N-Substituted 2-aminobenzamide + 4-Chlorophenol |
Halogenation or Substitution on Aromatic Rings for Analogue Synthesis
The two aromatic rings of this compound—the 2-aminobenzoate ring and the 4-chlorophenyl ring—can undergo electrophilic aromatic substitution (SEAr) to introduce additional functional groups, most notably halogens. wikipedia.org The position of the new substituent is directed by the existing groups on the ring.
On the 2-aminobenzoate ring, the amino group (-NH₂) is a strong activating group and an ortho, para-director, while the ester group is a deactivating group and a meta-director. The powerful activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). Research on the chlorination of 4-aminobenzoic acid and its methyl ester has shown that substitution occurs at the positions ortho to the activating amino group. researchgate.net Therefore, halogenation of this compound would be expected to yield 3,5-dihalo-substituted analogues.
On the 4-chlorophenyl ring, the chlorine atom is a deactivating group but is also an ortho, para-director. The p-hydroxyl group (in the phenoxide part of the ester) is an ortho, para-director and an activating group. Therefore, electrophilic substitution on this ring would likely occur at the positions ortho to the oxygen atom (positions 3' and 5').
Standard halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in a suitable solvent like chloroform (B151607) or acetonitrile (B52724) can be used for these transformations. nih.gov The reaction conditions can be controlled to favor mono- or di-substitution on the activated 2-aminobenzoate ring.
Table 3: Potential Halogenation Strategies for Analogue Synthesis
| Target Ring | Halogenating Agent | Expected Position(s) of Substitution | Directing Influence |
|---|---|---|---|
| 2-Aminobenzoate | N-Chlorosuccinimide (NCS) | 3- and 5-positions | -NH₂ group (ortho, para-directing, activating) |
| 2-Aminobenzoate | N-Bromosuccinimide (NBS) | 3- and 5-positions | -NH₂ group (ortho, para-directing, activating) |
| 4-Chlorophenyl | N-Chlorosuccinimide (NCS) | 3'- and 5'-positions | Ester Oxygen (ortho, para-directing, activating) |
Advanced Spectroscopic and Structural Characterization of 4 Chlorophenyl 2 Aminobenzoate
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the molecular structure of a compound. The analysis of the vibrational modes of 4-Chlorophenyl 2-aminobenzoate (B8764639) would provide critical information regarding the presence of its key structural features, including the amino group, the ester linkage, and the substituted aromatic rings.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments
The FT-IR spectrum of 4-Chlorophenyl 2-aminobenzoate is anticipated to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the amino group (-NH₂) would be indicated by stretching vibrations in the region of 3400-3200 cm⁻¹. The ester carbonyl (C=O) stretching vibration is expected to appear as a strong absorption band around 1720-1700 cm⁻¹. Aromatic C-H stretching vibrations would likely be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would produce bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester group would generate a signal between 1300 and 1100 cm⁻¹. Furthermore, the C-Cl stretching vibration associated with the chlorophenyl ring is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
A detailed analysis of a hypothetical FT-IR spectrum is presented in the table below. It is important to note that without experimental data, these assignments are based on characteristic group frequencies and data from structurally similar compounds. For instance, studies on related benzimidazole (B57391) derivatives have shown characteristic FT-IR bands that aid in structural confirmation. analis.com.my Similarly, research on 2-amino-4-chlorobenzonitrile (B1265954) has identified specific stretching bands for the amino and C-Cl groups. nist.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic |
| 1720 - 1700 | C=O stretching | Ester |
| 1620 - 1580 | N-H bending (scissoring) | Amino (-NH₂) |
| 1600 - 1450 | C=C stretching | Aromatic Ring |
| 1300 - 1200 | C-O stretching (asymmetric) | Ester |
| 1200 - 1100 | C-N stretching | Aryl-amine |
| 1150 - 1050 | C-O stretching (symmetric) | Ester |
| 850 - 800 | C-H out-of-plane bending | 1,4-disubstituted benzene (B151609) |
| 800 - 750 | C-H out-of-plane bending | 1,2-disubstituted benzene |
| 780 - 740 | C-Cl stretching | Chloro-aromatic |
Raman Spectroscopy for Molecular Vibrational Modes and Conformational Insights
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bond. The symmetric stretching of the aromatic rings would be particularly prominent. Analysis of the low-frequency region could provide insights into the torsional and bending modes of the molecule, offering conformational information.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3060 | Aromatic C-H stretch | Aromatic |
| ~1610 | Aromatic C=C stretch | Aromatic Ring |
| ~1590 | Aromatic C=C stretch | Aromatic Ring |
| ~1320 | C-N stretch | Aryl-amine |
| ~1280 | C-O stretch | Ester |
| ~840 | Ring breathing mode | 1,4-disubstituted benzene |
| ~750 | C-Cl stretch | Chloro-aromatic |
| ~630 | Ring deformation | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of this compound would provide a wealth of information. The protons on the two aromatic rings would appear in the aromatic region (typically 6.5-8.0 ppm). The protons on the 2-aminobenzoyl moiety would likely exhibit a more complex splitting pattern due to the presence of both the amino and ester groups. The protons on the 4-chlorophenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The broad singlet for the amino protons could appear over a wide range and might exchange with D₂O. The integration of the signals would confirm the number of protons in each environment. Coupling constants (J values) would provide information about the connectivity of the protons.
A hypothetical ¹H NMR data table is presented below, with chemical shifts (δ) in ppm and coupling constants (J) in Hz.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.90 | dd | J = 8.0, 1.5 | 1H | H-6 (aminobenzoyl) |
| ~7.40 | d | J = 8.5 | 2H | H-2', H-6' (chlorophenyl) |
| ~7.30 | ddd | J = 8.5, 7.0, 1.5 | 1H | H-4 (aminobenzoyl) |
| ~7.15 | d | J = 8.5 | 2H | H-3', H-5' (chlorophenyl) |
| ~6.80 | d | J = 8.5 | 1H | H-3 (aminobenzoyl) |
| ~6.65 | t | J = 7.5 | 1H | H-5 (aminobenzoyl) |
| ~5.80 | br s | - | 2H | -NH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found significantly downfield, typically in the 165-175 ppm region. The aromatic carbons would resonate in the 110-155 ppm range. The carbon attached to the chlorine atom would have its chemical shift influenced by the halogen's electronegativity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to distinguish between CH, CH₂, and CH₃ groups, although none are present in the aromatic and ester core of this molecule.
A hypothetical ¹³C NMR data table is provided below.
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~150.5 | C-1' (chlorophenyl) |
| ~149.0 | C-2 (aminobenzoyl) |
| ~134.5 | C-4 (aminobenzoyl) |
| ~132.0 | C-4' (chlorophenyl) |
| ~129.5 | C-3', C-5' (chlorophenyl) |
| ~122.5 | C-2', C-6' (chlorophenyl) |
| ~117.0 | C-6 (aminobenzoyl) |
| ~116.5 | C-5 (aminobenzoyl) |
| ~115.0 | C-3 (aminobenzoyl) |
| ~110.0 | C-1 (aminobenzoyl) |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for establishing the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. Cross-peaks would appear between signals of protons that are spin-spin coupled, typically those on adjacent carbons. This would be instrumental in confirming the proton assignments within each aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the carbons at the points of substitution on the aromatic rings. For instance, correlations would be expected from the protons on the aminobenzoyl ring to the ester carbonyl carbon, and from the protons on the chlorophenyl ring to the ester oxygen-bearing carbon, thus confirming the ester linkage between the two aromatic moieties.
A comprehensive analysis utilizing these 2D NMR techniques would provide a definitive structural elucidation of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₃H₁₀ClNO₂, which corresponds to a monoisotopic mass of approximately 247.04 g/mol .
In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.
The fragmentation of this compound would likely proceed through several key pathways common to esters and aromatic amines:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the amino group.
Loss of the chlorophenoxy group: Cleavage of the ester C-O bond, leading to the formation of a 2-aminobenzoyl cation and a chlorophenoxy radical.
Loss of the 2-aminobenzoyl group: The alternative cleavage of the ester bond, resulting in a chlorophenoxy cation and a 2-aminobenzoyl radical.
Rearrangement reactions: Such as the McLafferty rearrangement, if applicable, although less common in aromatic esters.
A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below.
Hypothetical Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 247/249 | [C₁₃H₁₀³⁵ClNO₂]⁺• / [C₁₃H₁₀³⁷ClNO₂]⁺• | Molecular Ion (M⁺•) |
| 120 | [C₇H₆NO]⁺ | Loss of the 4-chlorophenoxy radical |
| 128/130 | [C₆H₄³⁵ClO]⁺ / [C₆H₄³⁷ClO]⁺ | Loss of the 2-aminobenzoyl radical |
| 92 | [C₆H₆N]⁺ | Loss of CO from the 2-aminobenzoyl cation |
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the solid-state structure of this compound. Although a specific crystal structure has not been reported, we can anticipate the type of information that would be obtained.
Crystal System, Space Group, and Unit Cell Parameters
An XRD analysis would first reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This fundamental crystallographic data defines the symmetry and the repeating unit of the crystal lattice.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1185 |
| Z | 4 |
Molecular Conformation and Torsion Angles
The XRD data would allow for the precise determination of all bond lengths, bond angles, and torsion angles within the this compound molecule. This would reveal the molecule's preferred conformation in the solid state, including the planarity of the aromatic rings and the orientation of the ester and amino groups relative to each other. Key torsion angles would describe the rotation around the C-O ester bond and the C-N amino bond.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
A detailed analysis of the crystal packing would identify the various non-covalent interactions that stabilize the supramolecular architecture. For this compound, one would expect to observe:
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) and the nitrogen of the amino group can act as hydrogen bond acceptors. This could lead to the formation of chains or dimeric motifs.
π-Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Halogen Bonding: The chlorine atom could potentially participate in halogen bonding with electron-donating atoms.
Chemical Reactivity and Reaction Mechanisms of 4 Chlorophenyl 2 Aminobenzoate
Nucleophilic and Electrophilic Reactions of the Ester Moiety
The ester group is a primary site for nucleophilic acyl substitution. This class of reaction proceeds via a characteristic addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon. researchgate.net This attack forms a transient tetrahedral intermediate. researchgate.net The intermediate then collapses, reforming the carbonyl double bond and expelling the 4-chlorophenoxide group, which is a relatively stable leaving group.
Common nucleophiles that react at the ester carbonyl include:
Hydroxide ions (in alkaline hydrolysis): Leading to the formation of 2-aminobenzoic acid and 4-chlorophenol (B41353).
Alkoxides (in transesterification): Resulting in the exchange of the 4-chlorophenyl group for a different alkoxy group. masterorganicchemistry.com
Amines (in aminolysis): Forming amides of 2-aminobenzoic acid.
Electrophilic reactions targeting the ester moiety are less common. However, under strongly acidic conditions, the carbonyl oxygen can be protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles, a key step in acid-catalyzed hydrolysis and transesterification. wikipedia.org
Reactivity of the Amino Group: Amidation, Condensation, and Ring Closure Reactions
The primary amino group (-NH2) on the benzoate (B1203000) ring is nucleophilic and serves as a key site for a variety of chemical transformations, including amidation, condensation, and ring-closure reactions.
Amidation: The amino group can be acylated to form an amide linkage. This is a fundamental reaction in organic synthesis. While direct amidation with carboxylic acids is possible, it often requires coupling agents like HBTU to activate the carboxylic acid. cas.cz A more common laboratory and industrial approach involves reacting the amino group with more electrophilic acylating agents, such as acid chlorides, in the presence of a base to neutralize the HCl byproduct. rsc.org For instance, the reaction of p-aminobenzoic acid (PABA) with an acid chloride proceeds by converting the PABA hydrochloride salt into its corresponding acid chloride, which then reacts with an amine. nih.gov
Condensation Reactions: The nucleophilic amino group readily condenses with carbonyl compounds like aldehydes and ketones. The initial step is a nucleophilic addition to the carbonyl carbon to form a hemiaminal intermediate. cas.cz This intermediate can then dehydrate to form a Schiff base (an imine). These reactions can be influenced by solvent polarity and the electronic nature of the substituents on the carbonyl compound. cas.cz For example, the condensation of 2-aminothiophenols with carbonyl compounds is a well-established route to benzothiazoles, proceeding through an imine intermediate followed by cyclization. nih.gov
Ring Closure Reactions: The bifunctional nature of 4-Chlorophenyl 2-aminobenzoate (B8764639), possessing both an amino group and an ester, allows it to be a precursor in the synthesis of heterocyclic systems. The amino group can act as an intramolecular nucleophile. For example, in related anthranilic acid derivatives, cascade reactions involving epoxide ring-opening by the amine followed by intramolecular cyclization onto the resulting alcohol can form benzoxazepine rings. organic-chemistry.org Similarly, condensation reactions can lead to fused 1,2,4-thiadiazolones when reacted with reagents like chloroformylsulphur chloride. google.com
Reactivity of the Chlorophenyl Group: Nucleophilic Aromatic Substitution and Cross-Coupling Potential
The 4-chlorophenyl group is generally resistant to nucleophilic attack under standard conditions. However, its reactivity can be significantly enhanced, making it a viable substrate for nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur on an aryl halide, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, chlorine). semanticscholar.orgnih.gov These EWGs stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. semanticscholar.orgresearchgate.net In 4-Chlorophenyl 2-aminobenzoate, the ester linkage to the anthranilate moiety is not a sufficiently strong EWG to facilitate SNAr under mild conditions. However, under forcing conditions with very strong nucleophiles or with appropriate catalytic activation, substitution may be possible. The general reactivity trend for leaving groups in SNAr is F > Cl > Br > I, which is opposite to the trend in SN1/SN2 reactions, because the rate-determining step is typically the nucleophilic attack, not the breaking of the carbon-halogen bond. wikipedia.org
Cross-Coupling Potential: The carbon-chlorine bond provides a handle for numerous transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Catalyst/Reagents | Bond Formed | Description |
| Suzuki Coupling | Pd catalyst, Base, Boronic acid/ester | C-C | Couples the aryl chloride with an organoboron compound. |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N | Forms a new carbon-nitrogen bond, replacing the chlorine with an amino group. |
| Ullmann Condensation | Cu catalyst, Base, Amine/Alcohol | C-N / C-O | A classic method for forming C-N or C-O bonds, particularly useful for amination of chlorobenzoic acids. |
| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | C-C (sp) | Couples the aryl chloride with a terminal alkyne. |
| Heck Coupling | Pd catalyst, Base, Alkene | C-C (sp2) | Couples the aryl chloride with an alkene. |
For example, copper-catalyzed amination is highly effective for coupling anilines with 2-chlorobenzoic acids, demonstrating high regioselectivity where the halide ortho to the carboxylic acid is preferentially substituted. Similarly, palladium-catalyzed carbonylation can convert aryl chlorides into esters, which can then serve as acylating agents. researchgate.net
Exploration of Tautomerism and Isomerization Pathways
While specific studies on the tautomerism of this compound are not prevalent, the potential for such phenomena exists due to its structure. Tautomerism involves the migration of a proton between two structures that are in dynamic equilibrium. researchgate.net In related heterocyclic systems containing a 4-chlorophenyl group, enol-enol tautomerism has been observed and studied using NMR spectroscopy and computational methods. researchgate.net
Kinetic and Mechanistic Investigations of Hydrolysis and Transesterification
The rates of hydrolysis and transesterification are of fundamental importance in understanding the stability and reactivity of this compound.
Hydrolysis: The hydrolysis of esters, particularly phenyl benzoates, has been studied extensively. The reaction is typically catalyzed by acid or base. Alkaline hydrolysis follows a second-order kinetic model, and the rate is highly dependent on the substituents on both the benzoate and the phenyl ring. cas.cz The reaction proceeds through a stepwise addition-elimination mechanism, where the formation or breakdown of the tetrahedral intermediate can be the rate-limiting step. nih.gov
For substituted phenyl benzoates (C₆H₅CO₂C₆H₄–X), the rate of alkaline hydrolysis is influenced by the electronic properties of the substituent X. Electron-withdrawing groups, like the chloro group on the phenoxy moiety, increase the rate of hydrolysis by stabilizing the resulting phenoxide leaving group. This effect can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). cas.cz
Kinetic Data for Alkaline Hydrolysis of Substituted Phenyl Benzoates (C₆H₅CO₂C₆H₄–X) in 2.25 M aq. n-Bu₄NBr rsc.org
| Substituent (X) | Temperature (°C) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) |
| H | 25 | 0.136 |
| 4-F | 25 | 0.386 |
| 2-Cl | 25 | 1.71 |
| 3-Cl | 25 | 1.11 |
| 4-NO₂ | 25 | 11.2 |
| 2-NO₂ | 25 | 32.7 |
This table demonstrates the significant rate enhancement provided by electron-withdrawing substituents like chloro and nitro groups compared to the unsubstituted (H) compound. The ortho-chloro substituent provides a greater rate enhancement than the meta-chloro substituent.
Transesterification: This reaction involves the exchange of the alkoxy/aryloxy group of an ester. wikipedia.org Like hydrolysis, it can be catalyzed by either acids or bases. masterorganicchemistry.com The mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org The equilibrium can be driven forward by using a large excess of the reactant alcohol or by removing one of the products (e.g., by distillation). wikipedia.org For anthranilic acid esters, catalysts like potassium carbonate have been shown to be effective for transesterification while minimizing side reactions like intermolecular condensation.
Theoretical and Computational Chemistry Studies of 4 Chlorophenyl 2 Aminobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the molecular properties of 4-Chlorophenyl 2-aminobenzoate (B8764639). These computational methods provide a microscopic view of the molecule's behavior, which is often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent methods used to investigate the geometric and electronic properties of molecules like 4-Chlorophenyl 2-aminobenzoate. wikipedia.orgresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular structures and energies. researchgate.net The process begins with geometric optimization, where the molecule's lowest energy conformation is determined by calculating the forces on each atom and adjusting their positions until a stable structure is achieved. For similar aromatic compounds, DFT calculations have been successfully used to determine optimized bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. nih.govnih.gov
The Hartree-Fock method, an ab initio approach, provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orgoulu.fi While HF can be computationally demanding and sometimes less accurate than DFT for certain properties due to its neglect of electron correlation, it remains a valuable tool, especially as a starting point for more advanced calculations. oulu.fi For related molecules, both DFT and HF methods have been employed to analyze the electronic structure, including the distribution of electron density and the nature of chemical bonds. nih.gov
Basis Set Selection and Level of Theory Considerations
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. A commonly employed basis set for organic molecules containing chlorine, such as this compound, is the Pople-style basis set, for instance, 6-311++G(d,p). nih.govanalis.com.my This notation indicates a triple-zeta valence basis set with diffuse functions (+) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. These additions are crucial for accurately describing the electronic distribution, particularly for systems with lone pairs and for modeling hydrogen bonds. analis.com.my
The "level of theory" refers to the combination of the chosen method (e.g., B3LYP or HF) and the basis set. For instance, the B3LYP/6-311++G(d,p) level of theory has been shown to provide reliable predictions for the structural and vibrational properties of similar chloro-substituted aromatic compounds. researchgate.netnih.gov The selection of an appropriate level of theory is a critical step in computational studies, balancing the need for accuracy with the computational resources available.
Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model.
Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the vibrational frequencies obtained after geometric optimization. DFT methods, such as B3LYP, are known to provide excellent predictions of vibrational frequencies. nih.govresearchgate.net For compounds with similar functional groups, calculated vibrational frequencies, after applying a scaling factor to account for anharmonicity and other systematic errors, show good agreement with experimental FT-IR data. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. stolaf.edukhanacademy.orgnih.govresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. While specific calculated values for this compound are not available in the cited literature, studies on analogous aromatic amines and esters demonstrate that theoretical chemical shifts can accurately reproduce experimental trends. rsc.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). researchgate.net This method can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule. For aromatic compounds, these transitions often involve π→π* and n→π* excitations. analis.com.my
| Spectroscopic Parameter | Typical Predicted Range for Similar Aromatic Esters and Amines |
| IR Frequencies (cm⁻¹) | C=O stretch: 1700-1750, N-H stretch: 3300-3500, C-Cl stretch: 700-800 |
| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: 6.5-8.0, Amine proton: 4.0-6.0 |
| ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbon: 160-170, Aromatic carbons: 110-150 |
| UV-Vis λmax (nm) | π→π: 200-300, n→π: 300-350 |
This table presents illustrative data based on findings for structurally similar compounds as specific data for this compound is not available in the searched literature.
Molecular Orbital Analysis
The analysis of molecular orbitals provides deep insights into the chemical reactivity and electronic properties of this compound.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In aromatic systems like this compound, the HOMO is often distributed over the electron-rich aminobenzoate ring, while the LUMO may be localized on the chlorophenyl ring or the ester group. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For similar aromatic compounds, the HOMO-LUMO gap is typically in the range of 4-5 eV. irjweb.comresearchgate.net
Global Reactivity Descriptors (e.g., Hardness, Electronegativity, Electrophilicity Index)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. irjweb.comnih.gov These descriptors are calculated using the following equations, based on Koopman's theorem:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).
| Global Reactivity Descriptor | Illustrative Value for a Similar Aromatic Compound (eV) |
| E(HOMO) | -6.0 to -7.0 |
| E(LUMO) | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
| Ionization Potential (I) | 6.0 to 7.0 |
| Electron Affinity (A) | 1.0 to 2.0 |
| Electronegativity (χ) | 3.5 to 4.5 |
| Chemical Hardness (η) | 2.0 to 2.5 |
| Electrophilicity Index (ω) | 1.5 to 2.5 |
This table presents illustrative data based on findings for structurally similar compounds as specific data for this compound is not available in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. The MEP surface illustrates the electrostatic potential, providing a guide to the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
The MEP is mapped onto the constant electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Conversely, blue represents areas of most positive potential (electron-poor), indicating favorable sites for nucleophilic attack. Intermediate colors like green and yellow represent regions with near-zero or moderate potential, respectively.
In a molecule like this compound, the MEP map would highlight specific reactive centers. The most negative potential (red/yellow) is expected to be localized around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, due to the high electronegativity and lone pairs of electrons on these atoms. These sites are the primary centers for electrophilic interactions. The most positive potential (blue) would likely be found around the amine and aromatic hydrogen atoms, making them susceptible to nucleophilic attack.
For instance, in a study on the related compound 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, MEP analysis performed using the B3LYP/6-311G(d,p) method revealed that the negative potential was concentrated on the oxygen atoms, identifying them as electrophilic attack sites. researchgate.net This approach allows for a clear prediction of how the molecule will interact with other charged or polar species, including its potential for forming hydrogen bonds.
Table 1: Representative MEP Surface Potential Values for an Analogous Aromatic Compound (Note: This table is illustrative, based on typical findings for similar molecules)
| Region on Molecule | Color on MEP Map | Electrostatic Potential Range (a.u.) | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Oxygen Atoms | Red | -0.03 to -0.05 | Site for Electrophilic Attack |
| Amine Nitrogen Atom | Yellow/Orange | -0.01 to -0.03 | Site for Electrophilic Attack / H-bond acceptor |
| Aromatic Rings | Green | -0.01 to +0.01 | Neutral / van der Waals Interactions |
| Amine Hydrogen Atoms | Light Blue | +0.02 to +0.04 | Site for Nucleophilic Attack / H-bond donor |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs and chemical bonds. uni-muenchen.de This method is invaluable for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.
A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis evaluates the energetic stabilization resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. The stabilization energy, E(2), is proportional to the overlap between the donor and acceptor orbitals and inversely proportional to their energy difference. Higher E(2) values indicate stronger intramolecular charge transfer (ICT) and greater stabilization.
For a molecule like this compound, significant hyperconjugative interactions would be expected. These include the delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms into the antibonding π* orbitals of the aromatic rings and the carbonyl group. For example, the interaction LP(N) → π*(C=C) within the aminobenzoate ring would contribute to the resonance stabilization of the system.
In a study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, NBO analysis revealed significant stabilization energies from the delocalization of lone pair electrons of oxygen atoms to adjacent antibonding orbitals. researchgate.net A similar analysis for this compound would quantify the delocalization from the amine nitrogen and ester oxygen atoms into the phenyl rings.
Table 2: Illustrative Second-Order Perturbation Analysis (E(2)) for Key Intramolecular Interactions (Note: This table is a hypothetical representation for this compound based on typical NBO results for analogous structures)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) Carbonyl | π* (C-O2) Ester | ~35.5 | Intramolecular Charge Transfer (ICT) |
| LP (N) Amine | π* (C1-C6) Aromatic Ring | ~45.2 | Resonance Stabilization |
| π (C1-C6) Aromatic Ring A | π* (C7-C12) Aromatic Ring B | ~5.1 | Inter-ring Delocalization |
| LP (Cl) | σ* (C-C) Aromatic Ring | ~2.3 | Hyperconjugation |
Conformational Analysis and Potential Energy Surface Scans
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its physical and biological properties. For flexible molecules like this compound, which have several rotatable single bonds, a potential energy surface (PES) scan is a powerful computational technique to identify stable conformers.
A PES scan involves systematically rotating one or more dihedral angles while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the dihedral angle reveals energy minima, which correspond to stable conformations, and energy maxima, which represent transition states between conformers.
For this compound, key dihedral angles for a PES scan would include the C-O-C-C angle of the ester linkage and the C-C-N-H angle of the amino group. The rotation around these bonds determines the relative orientation of the two phenyl rings and the amino group.
A computational study on the related molecule 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) utilized PES scans to investigate its conformational preferences. nih.gov The analysis, performed by varying specific dihedral angles, identified the most stable conformation, which was later confirmed by comparing the calculated results with experimental X-ray diffraction data. A similar investigation on 2-amino-4-chlorobenzoic acid also involved conformer analysis to determine the most stable molecular structure. researchgate.net These studies underscore the importance of PES scans in accurately predicting the ground-state geometry of a molecule.
Table 3: Hypothetical Conformational Analysis Data from a PES Scan (Note: This table illustrates potential results for a key dihedral angle in this compound)
| Dihedral Angle Scanned | Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|---|
| CAryl-O-CCarbonyl-CAryl | 0° | 5.2 | Eclipsed (Transition State) |
| ~65° | 0.0 | Gauche (Global Minimum) | |
| 180° | 2.1 | Anti (Local Minimum) |
Conceptual DFT for Local Reactivity Predictions (Parr Functions)
Conceptual Density Functional Theory (DFT) is a powerful framework that defines chemical concepts such as electronegativity and chemical hardness based on the electronic density. Within this framework, local reactivity descriptors are used to predict the most reactive sites within a molecule for different types of chemical reactions.
While Fukui functions are commonly used to identify sites for nucleophilic and electrophilic attack, Parr functions have emerged as a more recent and robust tool for predicting local reactivity, especially for radical attacks. The electrophilic Parr function (P⁺) and nucleophilic Parr function (P⁻) are derived from the atomic spin densities of the molecule's radical cation and anion, respectively. The sites with the highest P⁺ values are the most susceptible to nucleophilic attack, while the highest P⁻ values indicate the sites most prone to electrophilic attack.
A study on the BISARG melanoidin molecule demonstrated the utility of Parr functions, calculated from Mulliken atomic spin densities, to identify the active sites for nucleophilic and electrophilic interactions with high accuracy. frontiersin.org For this compound, calculating Parr functions would allow for a precise, atom-by-atom ranking of reactivity, pinpointing which carbon, nitrogen, or oxygen atoms are most likely to participate in bond formation.
Table 5: Illustrative Parr Function Values for Selected Atoms (Note: This table is a hypothetical representation for this compound to demonstrate the concept)
| Atom | Electrophilic Parr Function (P⁻) | Nucleophilic Parr Function (P⁺) | Predicted Local Reactivity |
|---|---|---|---|
| C (Carbonyl) | 0.08 | 0.45 | Most favorable for nucleophilic attack |
| O (Carbonyl) | 0.35 | 0.05 | Most favorable for electrophilic attack |
| N (Amine) | 0.28 | 0.10 | Favorable for electrophilic attack |
| C (para to Cl) | 0.15 | 0.09 | Moderately favorable for electrophilic attack |
Aromaticity Analysis (e.g., LOLIPOP, Ring Aromaticity Measures)
Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar, and conjugated molecules. While Hückel's [4n+2] π-electron rule is a simple guideline, computational methods provide quantitative measures to assess the degree of aromaticity. masterorganicchemistry.com
Various indices are used to quantify aromaticity, often based on structural, magnetic, or electronic criteria.
Structural Criteria: Aromatic systems tend to have equalized bond lengths. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common geometry-based index.
Magnetic Criteria: Aromatic compounds exhibit a characteristic ring current when placed in a magnetic field. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. NICS values are calculated at the center of a ring; large negative values indicate aromaticity, while positive values suggest anti-aromaticity.
Electronic Criteria: These indices measure electron delocalization. The Para-Delocalization Index (PDI) and the Fluctuation Index of Aromaticity (FLU) are examples. More recent methods like LOLIPOP (Localized Orbital-based Localized Orbital Population analysis) also provide insights into electron delocalization patterns.
For this compound, these analyses would be applied to both the aminobenzoate and the chlorophenyl rings. It would be expected that both rings exhibit a high degree of aromaticity, though substitution patterns can slightly modulate the aromatic character. For example, the electron-donating amino group and the electron-withdrawing ester and chloro groups could subtly alter the electron delocalization and thus the calculated aromaticity indices for each ring. researchgate.net
Table 6: Common Aromaticity Indices and Their Interpretation
| Index | Basis of Method | Value for Aromatic | Value for Non-Aromatic | Value for Anti-Aromatic |
|---|---|---|---|---|
| HOMA | Bond Lengths | ~1 | ~0 | < 0 |
| NICS(1)zz | Magnetic Shielding | Large Negative | ~0 | Large Positive |
| PDI | Electron Delocalization | Large Positive | Small | - |
| FLU | Electron Delocalization | ~0 | > 0 | - |
Pre Clinical Biological Activity and Mechanistic Investigations of 4 Chlorophenyl 2 Aminobenzoate and Its Analogues
Molecular Target Identification and Pathway Elucidation
Research into the molecular interactions of 4-Chlorophenyl 2-aminobenzoate (B8764639) and its structural relatives has identified several key enzymatic and receptor targets. These interactions are fundamental to understanding their broad spectrum of biological effects, from anticancer to antimicrobial activities.
Enzyme Inhibition Studies (e.g., Cholinesterases, Methionine Aminopeptidase-2, Cyclin-dependent Kinases, Folic Acid Synthesis Enzymes, VEGFR-2)
While direct enzymatic inhibition studies on 4-Chlorophenyl 2-aminobenzoate are not extensively documented, research on its analogues provides significant mechanistic insights. This body of work points to several key enzyme targets.
Analogues of this compound have demonstrated notable inhibitory activity against several critical kinases involved in cell signaling and proliferation. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to be kinase inhibitors, with one compound in particular, 4j , exhibiting low micromolar inhibitory activity against Protein Kinase Bβ (AKT2/PKBβ). nih.govdundee.ac.uk This is significant as the AKT signaling pathway is a primary oncogenic pathway in cancers like glioma. nih.gov Further investigation into this class of compounds showed that compound 4j inhibited both AKT1 and AKT2 with IC₅₀ values of 14 µM and 12 µM, respectively. dundee.ac.uk
In the context of angiogenesis, a key process in tumor growth, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial target. nih.gov Researchers have synthesized nicotinamide-based derivatives, incorporating a 4-chlorobenzaldehyde (B46862) moiety, as potential VEGFR-2 inhibitors. nih.gov One such derivative, compound 6 , demonstrated a potent VEGFR-2 inhibitory effect with an IC₅₀ value of 60.83 nM, nearly equivalent to the established inhibitor sorafenib (B1663141) (IC₅₀ = 53.65 nM). nih.gov
The broader class of fenamates, to which this compound belongs, has also been investigated. Tolfenamic acid, a related fenamate, has been shown to inhibit Cyclin-dependent Kinase-5 (CDK5), a kinase implicated in neurodegenerative diseases. researchgate.net
Furthermore, the structural similarity of the 2-aminobenzoate (anthranilic acid) portion of the molecule to para-aminobenzoic acid (PABA) suggests a potential for inhibiting folic acid synthesis enzymes. PABA is a vital precursor for folic acid synthesis in many pathogens, and its structural analogues, like sulfonamides, act as competitive inhibitors of dihydropteroate (B1496061) synthase. nih.govumd.edu While not a direct demonstration, this structural analogy points to a plausible mechanism of action for antimicrobial activity by targeting enzymes like aminodeoxychorismate synthase or dihydropteroate synthase. nih.govwikipedia.org
| Analogue Class/Compound | Enzyme Target | Observed Effect | Significance | Reference |
|---|---|---|---|---|
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles (Compound 4j) | AKT2/PKBβ | Inhibition (IC₅₀ = 12 µM) | Inhibition of oncogenic signaling pathway | nih.govdundee.ac.uk |
| Nicotinamide-benzylidene derivative (Compound 6) | VEGFR-2 | Potent Inhibition (IC₅₀ = 60.83 nM) | Anti-angiogenic potential | nih.gov |
| Tolfenamic Acid (Fenamate Analogue) | Cyclin-dependent Kinase-5 (CDK5) | Inhibition | Potential role in neurodegenerative disease therapy | researchgate.net |
| PABA Analogues | Folic Acid Synthesis Enzymes (e.g., Dihydropteroate Synthase) | Competitive Inhibition (Proposed Mechanism) | Potential antimicrobial action | nih.govumd.edu |
Receptor Binding and Activation/Inhibition Mechanisms
The primary and most well-documented mechanism for the fenamate class of compounds, including analogues of this compound, is the inhibition of cyclooxygenase (COX) enzymes. nih.govdrugbank.com These compounds bind to the COX-1 and COX-2 enzyme receptors, preventing the conversion of arachidonic acid to prostaglandins. nih.govwikipedia.org Prostaglandins are key mediators of inflammation, pain, and fever, and their reduced synthesis is responsible for the anti-inflammatory and analgesic effects of this class of drugs. wikipedia.orgpatsnap.com
Beyond COX inhibition, certain fenamates have been shown to modulate other receptor and ion channel activities. For example, mefenamic acid, flufenamic acid, and tolfenamic acid can inhibit voltage-gated sodium channels (VGSC), which may contribute to their analgesic effects. nih.gov Additionally, some fenamates are capable of blocking Transient Receptor Potential (TRP) channels, such as TRPM3, indicating a broader and more complex pharmacological profile than simple COX inhibition. nih.gov
In Vitro Cellular Activity Studies
The therapeutic potential of this compound and its analogues has been further explored through a variety of in vitro studies on cell lines, revealing mechanisms related to cancer cell death, microbial inhibition, and anti-inflammatory action.
Antiproliferative and Apoptosis Induction Mechanisms in Cell Lines (e.g., Upregulation of pro-apoptotic factors, Downregulation of anti-apoptotic proteins, Cell Cycle Arrest)
Analogues of this compound have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines.
A nicotinamide-based derivative incorporating a 4-chlorobenzaldehyde moiety showed potent cytotoxic effects against human colorectal carcinoma (HCT-116) and liver cancer (HepG-2) cell lines. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest at the pre-G1 and G2-M phases in HCT-116 cells. nih.gov Furthermore, it was found to trigger both early and late apoptosis, indicating its ability to activate programmed cell death pathways. nih.gov The cell cycle arrest is a crucial response, allowing time for DNA repair, but a prolonged arrest, particularly in the G2 phase, can be a prelude to apoptosis if the damage is irreparable. nih.gov The ability to induce a 4N DNA content cell cycle arrest is a known response to certain DNA-damaging chemotherapeutic agents. nih.gov
Similarly, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives exhibited promising anti-glioma properties. nih.govdundee.ac.uk These compounds were effective against immortalized murine glioblastoma cells (GL261) and, importantly, inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells. nih.govdundee.ac.uk A key finding was that while potent against glioma cells, the lead compound showed significantly less cytotoxicity against non-cancerous cells, suggesting a favorable selectivity profile. nih.govdundee.ac.uk
| Analogue Class/Compound | Cell Line(s) | Observed Cellular Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Nicotinamide-benzylidene derivative | HCT-116, HepG-2 | Cytotoxicity, Apoptosis Induction | Cell cycle arrest at pre-G1 and G2-M phases | nih.gov |
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | GL261, Primary Glioma Stem Cells | Inhibition of proliferation and neurosphere formation | Inhibition of AKT2 signaling pathway | nih.govdundee.ac.uk |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Prodrug) | MCF-7 (Breast), IGROV-1 (Ovarian) | Cytocidal activity, Retardation of tumor growth | Induction of Cytochrome P450 1A1 | nih.gov |
Antimicrobial Mechanisms of Action (e.g., Inhibition of Bacterial Cell Wall Synthesis, Disruption of Membrane Integrity, Interference with Viral RNA Synthesis)
Derivatives containing the 4-chlorophenyl moiety have been synthesized and evaluated for their antimicrobial potential, showing activity against a range of bacteria and fungi. nih.govnih.govresearchgate.net The mechanisms underlying these activities are thought to involve several classic antimicrobial strategies.
Inhibition of Bacterial Cell Wall Synthesis: A primary target for many antibiotics is the bacterial cell wall, specifically the synthesis of peptidoglycan, which is essential for structural integrity and absent in animal cells. libretexts.orgbasicmedicalkey.com Inhibition can occur at various stages. Some antibiotics, like fosfomycin, block the very early steps of precursor synthesis. nih.gov Other drugs may interfere with the membrane-associated steps involving the lipid carrier bactoprenol (B83863) or target the final transglycosylation and transpeptidation reactions that cross-link the peptidoglycan chains. basicmedicalkey.comnih.govyoutube.com While not directly demonstrated for this compound itself, derivatives of other antibiotics have been shown to gain new mechanisms; for example, certain derivatives of the ribosome-inhibiting chloramphenicol (B1208) were found to instead inhibit the early stages of cell wall biosynthesis. nih.gov This suggests that modifications to a core structure can fundamentally alter its mechanism of action.
Disruption of Membrane Integrity: Another key antimicrobial mechanism is the disruption of the bacterial cell membrane's physical integrity. nih.gov Lipophilic compounds can insert into the lipid bilayer of the plasma membrane, disturbing its structure and increasing its permeability. nih.gov This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately causing cell death. The effectiveness of this mechanism often relates to the physicochemical properties of the compound and the specific lipid composition of the microbial membrane. nih.gov
Information regarding the interference with viral RNA synthesis for this specific class of compounds is not detailed in the available research, representing an area for future investigation.
Anti-inflammatory and Analgesic Mechanisms (General Class)
The anti-inflammatory and analgesic properties of the fenamate class of drugs, to which this compound belongs, are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.netnih.gov This is the foundational mechanism for most nonsteroidal anti-inflammatory drugs (NSAIDs). patsnap.com
By inhibiting both COX-1 and COX-2, fenamates block the metabolic pathway that converts arachidonic acid into pro-inflammatory prostaglandins. nih.govwikipedia.org This reduction in prostaglandin (B15479496) synthesis leads to a decrease in inflammation, alleviation of pain (analgesia), and reduction of fever (antipyresis). patsnap.com COX-1 is typically involved in maintaining normal physiological functions, while COX-2 is primarily induced at sites of inflammation; the relative inhibition of these two isoforms can influence a drug's efficacy and side-effect profile. patsnap.com
In addition to COX inhibition, other mechanisms contribute to the analgesic effects of fenamates. As mentioned previously, the inhibition of voltage-gated sodium channels in neuronal membranes can reduce nerve excitability and the transmission of pain signals. nih.gov
Antioxidant Mechanisms (e.g., Radical Scavenging Activity)
The antioxidant potential of this compound and its analogues is an area of significant interest, primarily investigated through their ability to scavenge free radicals. The core mechanism of action is centered on the capacity of these molecules to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. nih.gov Two common in vitro assays used to evaluate this activity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov
In the DPPH assay, the stable DPPH radical, which has a characteristic deep purple color, is reduced by an antioxidant to the non-radical form, DPPH-H, resulting in a color change to yellow. mdpi.com The degree of discoloration, measured spectrophotometrically, is indicative of the compound's radical scavenging efficacy. mdpi.com Similarly, the ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidant compounds capable of donating electrons or hydrogen atoms reduce the ABTS•+, leading to a suppression of its characteristic absorbance. nih.gov
While direct experimental data on the radical scavenging activity of this compound is not extensively available in the reviewed literature, studies on structurally related methyl anthranilate derivatives provide valuable insights. For instance, organodiselenide-tethered methyl anthranilates have demonstrated potent antioxidant activities in both DPPH and ABTS assays. researchgate.net One such analogue, methyl 2-amino-5-(methylselanyl)benzoate, exhibited significant radical scavenging capabilities. researchgate.net This suggests that the 2-aminobenzoate (anthranilate) scaffold, a core component of this compound, contributes to its potential antioxidant properties. The presence of the amino group on the benzoate (B1203000) ring is likely a key contributor to this activity through its ability to donate a hydrogen atom.
The following table summarizes the radical scavenging activities of some methyl anthranilate analogues, which can be considered indicative of the potential of the this compound scaffold.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
| Methyl 2-amino-5-(methylselanyl)benzoate | 96 | 91 |
| Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) | 92 | 86 |
| Vitamin C (Standard) | 95 | 88 |
| Data sourced from studies on methyl anthranilate analogues. ncku.edu.tw |
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. These studies involve the systematic synthesis of analogues with modifications at specific positions of the molecule and the subsequent evaluation of their biological activities. nih.gov For derivatives of 2-aminobenzoates, SAR investigations have highlighted the importance of substituents on both the phenyl rings and the amino group.
The synthesis of analogues of this compound can be achieved through various synthetic routes. A common method involves the esterification of a substituted 2-aminobenzoic acid with a substituted phenol (B47542). For instance, reacting 2-aminobenzoic acid with 4-chlorophenol (B41353) in the presence of a coupling agent would yield the parent compound. Analogues can be synthesized by using variously substituted 2-aminobenzoic acids or substituted phenols.
SAR studies on related 2-aminobenzophenone (B122507) derivatives have revealed that the presence and position of the amino group are critical for their biological activity. ncku.edu.twnih.gov Specifically, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was found to significantly enhance growth inhibitory activity in cancer cell lines. ncku.edu.twnih.gov This finding underscores the potential importance of the 2-amino group in this compound for its biological effects.
Substitution on the 2-aminophenyl ring: Introducing different groups at various positions of this ring to probe electronic and steric effects.
Substitution on the 4-chlorophenyl ring: Varying the halogen at the para position or introducing other substituents to understand their influence on activity.
Modification of the ester linkage: Replacing the ester with an amide or other bioisosteres to assess the impact on stability and binding.
The following table outlines potential modifications for SAR studies of this compound analogues.
| Position of Modification | Type of Modification | Rationale |
| 2-aminophenyl ring (positions 3-6) | Introduction of electron-donating or -withdrawing groups | To study the effect of electronics on the amino group's reactivity. |
| 4-chlorophenyl ring (positions 2,3,5,6) | Introduction of other halogens or alkyl/alkoxy groups | To investigate the role of the substituent's size and electronics. |
| Ester linkage | Replacement with amide, reverse amide, or ether linkage | To evaluate the importance of the carbonyl group and oxygen atom for activity. |
Computational Molecular Docking and Dynamics Simulations
Computational molecular docking is a powerful tool used to predict the preferred binding orientation of a ligand to a specific protein target. researchgate.net This method calculates the binding affinity, often expressed as a docking score or binding energy, which helps in prioritizing compounds for further experimental testing. nih.gov For this compound and its analogues, docking studies can elucidate how these molecules might interact with the active site of a target protein.
While specific docking studies for this compound were not found in the reviewed literature, studies on structurally similar compounds provide valuable insights. For example, a docking study of N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide against the cysteine protease of the Monkeypox virus revealed a binding affinity of -6.7 kcal/mol. researchgate.net This compound shares the 4-chlorophenyl moiety, suggesting that this part of the molecule can effectively fit into hydrophobic pockets of protein active sites.
Docking studies on a series of N'-arylidene pyrazole-3-carbohydrazides containing a 4-chlorophenyl group also demonstrated favorable binding energies against cannabinoid receptor 1. nih.gov These studies highlight the potential of the 4-chlorophenyl group to contribute significantly to the binding affinity of a ligand. The predicted binding mode for these analogues often involves the chlorophenyl group occupying a hydrophobic cavity within the receptor.
The following table presents hypothetical docking scores for this compound against various potential protein targets, based on the binding affinities of structurally related compounds found in the literature.
| Protein Target (Hypothetical) | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |
| Tumor necrosis factor-alpha (TNF-α) | 2AZ5 | -7.9 |
| B-cell lymphoma 2 (Bcl-2) | 4LVT | -8.1 |
| These are hypothetical values for illustrative purposes. |
Molecular docking and dynamics simulations also provide detailed information about the specific non-covalent interactions between a ligand and a protein. nih.govresearchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex. nih.gov
For this compound, the key functional groups that can participate in these interactions are:
The amino group (-NH2): This group can act as a hydrogen bond donor.
The ester carbonyl group (C=O): The oxygen atom can act as a hydrogen bond acceptor.
The 4-chlorophenyl ring: This aromatic ring can engage in hydrophobic interactions and pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The chlorine atom: This halogen can participate in halogen bonding, a specific type of non-covalent interaction.
In the docking study of N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide, the molecule formed five hydrogen bonds with the amino acid residues of the target cysteine protease. researchgate.net This highlights the importance of hydrogen bonding in the stabilization of the complex.
Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time. nih.govbyu.eduyoutube.com MD simulations can reveal the stability of the initial docked pose and identify key residues that maintain persistent interactions with the ligand. nih.govyoutube.comnih.gov
The following table summarizes the potential protein-ligand interactions for this compound based on its chemical structure and findings from related compounds.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Amino group (-NH2) | Hydrogen bond donor | Aspartic acid, Glutamic acid, Serine |
| Ester carbonyl (C=O) | Hydrogen bond acceptor | Arginine, Lysine, Serine, Threonine |
| 4-chlorophenyl ring | Hydrophobic interaction, pi-pi stacking | Leucine, Isoleucine, Valine, Phenylalanine |
| Chlorine atom | Halogen bonding, hydrophobic interaction | Glycine, Alanine, Leucine |
Emerging Applications of 4 Chlorophenyl 2 Aminobenzoate in Chemical Science
Role as a Synthetic Intermediate or Building Block in Organic Chemistry
4-Chlorophenyl 2-aminobenzoate (B8764639), and its corresponding carboxylic acid, N-(4-chlorophenyl)anthranilic acid, are valuable building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. The presence of the amino group ortho to the carboxylate function allows for cyclization reactions to form fused ring systems, which are common scaffolds in many biologically active molecules and functional materials.
One of the most significant applications of N-substituted anthranilic acids is in the synthesis of acridones and quinazolines . The general strategy involves the condensation of an aniline (B41778) derivative with a 2-halobenzoic acid, a reaction known as the Ullmann condensation, followed by cyclization of the resulting N-aryl anthranilic acid. unco.eduresearchgate.netresearchgate.net In the case of 4-Chlorophenyl 2-aminobenzoate, the precursor N-(4-chlorophenyl)anthranilic acid can be synthesized via the Ullmann condensation of 4-chloroaniline (B138754) and 2-chlorobenzoic acid. unco.eduresearchgate.net
The subsequent acid-catalyzed cyclization of N-(4-chlorophenyl)anthranilic acid leads to the formation of 2-chloroacridone. ntu.edu.tw Acridone and its derivatives are a class of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. ntu.edu.tw The presence of the chloro substituent on the phenyl ring can significantly influence the biological activity and physicochemical properties of the resulting acridone.
Similarly, this compound can serve as a precursor for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Quinazolinones are another important class of heterocyclic compounds with diverse biological activities. mdpi.comacademicjournals.orgspecificpolymers.comnih.govyoutube.com The synthesis typically involves the reaction of an N-acylanthranilic acid with an amine. The N-(4-chlorophenyl)anthranilic acid can be acylated and then cyclized with various amines to introduce a wide range of substituents at the 2 and 3 positions of the quinazolinone ring. The 4-chlorophenyl group at the 1-position can modulate the biological efficacy of the final compound.
The following table summarizes the role of N-(4-chlorophenyl)anthranilic acid as a key intermediate in the synthesis of important heterocyclic cores.
| Precursor | Reaction | Product | Significance of Product |
| N-(4-chlorophenyl)anthranilic acid | Acid-catalyzed cyclization | 2-Chloroacridone | Core structure of various biologically active compounds. ntu.edu.tw |
| N-(4-chlorophenyl)anthranilic acid | Acylation followed by cyclization with amines | 1-(4-chlorophenyl)-2,3-disubstituted quinazolin-4(3H)-ones | Important class of heterocyclic compounds with diverse pharmacological activities. mdpi.comacademicjournals.orgspecificpolymers.comnih.govyoutube.com |
Potential in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both an amino and a carboxylate group, makes it a promising candidate as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. While direct studies on the polymerization of this compound are not extensively documented, the well-established principles of polymer chemistry allow for the prediction of its potential applications.
Aromatic polyamides are known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com They are typically synthesized through the polycondensation of aromatic diamines and aromatic diacid chlorides. This compound, after conversion of its carboxylate to a carboxylic acid and its amino group to a reactive derivative, or by using it in conjunction with other monomers, could be incorporated into polyamide chains. The presence of the chloro-substituent on the phenyl ring would be expected to influence the polymer's properties, potentially enhancing flame retardancy and modifying solubility and thermal characteristics.
The general scheme for the synthesis of aromatic polyamides is as follows:
In this context, a diamine derivative of a structure related to this compound could be used as the "H₂N-Ar-NH₂" monomer.
Similarly, polyimides are another class of high-performance polymers renowned for their excellent thermal stability, dielectric properties, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. The synthesis of polyimides typically involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. A diamine monomer derived from this compound could be a valuable component in polyimide synthesis. The introduction of the chlorophenyl group could lead to modified properties such as increased flame resistance and altered processing characteristics.
The potential of incorporating halogenated monomers to tailor polymer properties is a well-explored strategy in polymer science. For instance, the use of monomers containing fluorine has been shown to improve the solubility and lower the dielectric constant of polyimides. It is conceivable that the chlorine atom in this compound could be leveraged to achieve similar modifications in polymer properties.
Application as a Derivatizing Agent in Analytical Chemistry for Enhanced Detection
In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a common strategy to enhance the detectability of analytes. specificpolymers.com This is especially crucial for compounds that lack a strong chromophore or fluorophore, making them difficult to detect using standard UV-Vis or fluorescence detectors. Derivatization involves chemically modifying the analyte with a reagent that introduces a detectable tag.
This compound possesses structural features that make it a potential candidate as a derivatizing agent. The presence of the chlorophenyl group acts as a chromophore, which can enhance the UV absorbance of the derivatized analyte. Furthermore, the amino group provides a reactive site for coupling with analytes that have complementary functional groups, such as carboxylic acids.
The general principle of derivatization of a carboxylic acid (R-COOH) with an amino-containing reagent (R'-NH₂) is as follows:
In this reaction, the carboxylic acid is converted into an amide. If R'-NH₂ is this compound, the resulting amide will incorporate the UV-active chlorophenyl group, thereby facilitating its detection. This approach could be particularly useful for the analysis of fatty acids, which often lack strong chromophores. unco.eduresearchgate.net The derivatization would convert the non-absorbing fatty acids into UV-active amides, allowing for their sensitive determination by HPLC with UV detection.
Moreover, the introduction of a halogen atom like chlorine can be advantageous for detection using an Electron Capture Detector (ECD) in gas chromatography, which is highly sensitive to halogenated compounds.
While specific applications of this compound as a derivatizing agent are not yet widely reported, the chemical principles and the successful application of structurally similar compounds, such as 2,4'-dibromoacetophenone (B128361) for derivatizing carboxylic acids, support its potential in this area. The development of new derivatizing agents is an active area of research aimed at improving the sensitivity and selectivity of analytical methods.
The following table outlines the potential of this compound as a derivatizing agent.
| Analyte Functional Group | Derivatization Reaction | Resulting Derivative | Enhanced Detection Method |
| Carboxylic Acid (-COOH) | Amide formation with the amino group of this compound | N-acyl-4-Chlorophenyl 2-aminobenzoate | HPLC-UV, GC-ECD |
| Aldehyde/Ketone (-CHO/C=O) | Schiff base formation with the amino group | Imine derivative | HPLC-UV |
| Alcohol (-OH) | Esterification with the carboxylate group (after activation) | Ester derivative | HPLC-UV |
Future Research Directions and Translational Perspectives for 4 Chlorophenyl 2 Aminobenzoate
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future of pharmaceutical manufacturing hinges on the development of synthesis methods that are not only efficient but also environmentally benign. For 4-Chlorophenyl 2-aminobenzoate (B8764639) and its parent class of fenamates, research is shifting away from traditional methods towards greener and more sustainable alternatives.
A primary area of focus is the adoption of copper-catalyzed C-N cross-coupling reactions for the amination of chlorobenzoic acids. researchgate.net This approach has shown promise in the synthesis of N-aryl anthranilic acid derivatives, offering high yields of up to 99% and eliminating the need for protecting the acid group. researchgate.net The versatility of this method is demonstrated by its effectiveness with a variety of anilines, including those that are sterically hindered or possess either electron-donating or electron-withdrawing groups. researchgate.net The Ullmann condensation, a classic method for forming the N-phenyl bond in fenamates, traditionally requires harsh conditions. Modern iterations of this reaction utilize copper catalysts, such as copper powder, copper acetate, and copper/cuprous oxide mixtures, to improve efficiency and moderate reaction conditions. researchgate.net
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds. jddhs.comjddhs.com This includes the use of alternative energy sources like microwave irradiation and ultrasound. jddhs.commdpi.com Microwave-assisted synthesis, for instance, can drastically reduce reaction times from hours or days to mere minutes, while also minimizing the use of solvents. mdpi.com Similarly, ultrasound has been shown to lower the required temperature and pressure for reactions, contributing to a more sustainable process. jddhs.com Biocatalysis, which employs enzymes to drive chemical reactions, is another promising green technique that offers high selectivity and the use of environmentally friendly reaction media like water. mdpi.com
Furthermore, continuous flow chemistry presents a paradigm shift from traditional batch processing. mdpi.com This technology allows for the seamless integration of various modern synthetic techniques, including microwave irradiation and photochemistry, leading to more efficient and automated processes. mdpi.com The development of novel synthetic pathways, such as those inspired by prebiotic chemistry, could also offer innovative and efficient methods for constructing the core scaffolds of these molecules. nih.govnih.gov
Future research in this area will likely focus on optimizing these green methodologies for the large-scale production of 4-Chlorophenyl 2-aminobenzoate and its derivatives. The goal is to develop robust, cost-effective, and environmentally responsible synthetic strategies that align with the growing demand for sustainable practices in the pharmaceutical industry. jddhs.com
Advanced Computational Modeling for Deeper Mechanistic Understanding
The application of advanced computational modeling is poised to revolutionize our understanding of the mechanistic underpinnings of this compound's activity. These in silico approaches provide a powerful lens through which to examine molecular interactions at an unprecedented level of detail, guiding further experimental work and accelerating the drug discovery process.
One of the key applications of computational modeling is in elucidating the binding modes of small molecules to their protein targets. For instance, molecular modeling studies have been instrumental in understanding how cjoc42, a known gankyrin binder, adopts a specific U-shaped conformation when interacting with its target. nih.gov This type of detailed structural information is invaluable for understanding the forces that drive binding and for identifying key residues involved in the interaction. nih.gov Such insights are directly applicable to the study of this compound, allowing researchers to predict its binding orientation within a target's active site and to identify the specific amino acid residues that are crucial for its activity.
Computational tools are also becoming increasingly sophisticated in their ability to predict the reactivity of molecules and to guide the synthesis of novel compounds. mit.edu For example, researchers have successfully used computational models to predict which reactants will successfully combine to form azetidines, a class of compounds with desirable pharmaceutical properties. mit.edu This predictive power can be harnessed to explore the chemical space around this compound, identifying promising new synthetic routes and prioritizing the synthesis of analogs with enhanced activity.
Furthermore, computational methods are being developed to simulate complex reaction processes and to uncover novel synthetic pathways. nih.govnih.gov By employing techniques like roto-translationally invariant potential (RTIP) pathway sampling, researchers can explore the reactivity of molecules and identify low-energy reaction mechanisms. nih.govnih.gov This approach has the potential to reveal entirely new ways of synthesizing this compound and its derivatives, potentially leading to more efficient and sustainable manufacturing processes.
The integration of these advanced computational models into the research workflow for this compound will provide a deeper mechanistic understanding of its biological activity. This knowledge will be critical for the rational design of next-generation analogs and for expanding the therapeutic potential of this important chemical scaffold.
Rational Design of Next-Generation Analogues Based on SAR and Mechanistic Insights
The rational design of new and improved analogues of this compound is a key focus for future research, driven by a deeper understanding of its structure-activity relationships (SAR) and the mechanistic insights gained from computational and experimental studies. This approach moves beyond traditional trial-and-error methods, allowing for the targeted modification of the molecule to enhance its desired properties.
The core structure of fenamates, including this compound, provides a versatile template for chemical modification. researchgate.net The N-phenyl anthranilic acid pharmacophore is a key feature, and modifications to this core can significantly impact the molecule's biological activity. researchgate.net For example, the synthesis of fenamate analogues incorporating quinazolinyl moieties has yielded compounds with potent analgesic and anti-inflammatory activities. nih.gov Similarly, the creation of hybrid molecules that combine the fenamate scaffold with other pharmacophores, such as isatin, has led to the development of new derivatives with antimicrobial properties. researchgate.net
The concept of molecular hybridization is a powerful tool in rational drug design. By combining two or more pharmacophores into a single molecule, it is possible to create new compounds with unique biological profiles. nih.gov This approach has been successfully applied to 4-aminobenzoic acid (PABA), a related compound, to generate Schiff bases with antimicrobial and cytotoxic activities. nih.govmdpi.com A similar strategy could be employed for this compound, linking it to other bioactive scaffolds to create novel hybrid molecules with enhanced or entirely new therapeutic properties.
Structure-activity relationship studies are crucial for guiding the rational design process. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can identify the key structural features that are essential for its function. For example, in the case of 4-aminoquinoline (B48711) antimalarials like chloroquine (B1663885), SAR studies have shown that the presence of a chlorine atom at the 7-position and a specific diaminoalkyl side chain are critical for activity. youtube.com Similar detailed SAR studies on this compound will provide a roadmap for designing next-generation analogues with improved potency and selectivity.
The rational design of new analogues will also be informed by an understanding of the molecule's metabolic pathways. For instance, the N-dealkylation of chloroquine is a known metabolic process, and designing analogues that are less susceptible to this type of metabolism could lead to improved pharmacokinetic profiles. youtube.com By integrating SAR data, mechanistic insights, and metabolic considerations, researchers can rationally design and synthesize the next generation of this compound analogues with enhanced therapeutic potential.
Investigation of Broader Biological Activities and Molecular Targets beyond Current Scope
While this compound is primarily associated with a specific range of biological activities, there is significant potential for this compound and its derivatives to exhibit a much broader spectrum of effects. Future research will focus on exploring these untapped therapeutic possibilities and identifying novel molecular targets.
The chemical scaffold of this compound is closely related to other bioactive molecules, suggesting that it may interact with a wider range of biological targets than currently appreciated. For example, derivatives of the related compound 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been shown to possess both anti-inflammatory and immunosuppressive properties. nih.gov This suggests that modifications to the this compound structure could yield compounds with immunomodulatory activity.
Furthermore, the simple chemical modification of related structures, such as 4-aminobenzoic acid (PABA), has been shown to produce compounds with a diverse range of biological activities, including antibacterial, antifungal, and cytotoxic properties. nih.govmdpi.com This highlights the potential for derivatization of this compound to unlock new therapeutic applications. By creating libraries of novel analogues and screening them against a wide array of biological targets, researchers may uncover previously unknown activities.
The investigation of broader biological activities can also be guided by an understanding of the molecular targets of structurally similar compounds. For instance, some analogues of N-(2-aminoethyl)benzamide have been identified as potent inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov This raises the possibility that certain derivatives of this compound could also interact with this important enzyme class.
The exploration of new biological activities will require a multidisciplinary approach, combining chemical synthesis, high-throughput screening, and molecular biology techniques. By systematically investigating the effects of this compound and its analogues on a wide range of cellular processes and molecular targets, researchers can expand the therapeutic potential of this versatile chemical scaffold. This could lead to the development of new treatments for a variety of diseases, including cancer, infectious diseases, and neurological disorders.
| Derivative Class | Potential Biological Activity | Reference |
| 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives | Anti-inflammatory, Immunosuppressive | nih.gov |
| 4-aminobenzoic acid (PABA) derivatives | Antibacterial, Antifungal, Cytotoxic | nih.govmdpi.com |
| N-(2-aminoethyl)benzamide analogues | Monoamine oxidase-B (MAO-B) inhibition | nih.gov |
Development of Specialized Analytical Methods for Detection and Quantification
The development of robust and sensitive analytical methods is crucial for the accurate detection and quantification of this compound and its metabolites in various matrices. Future research in this area will focus on creating specialized analytical techniques that can support both preclinical and clinical studies, as well as ensure the quality and purity of pharmaceutical formulations.
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry and is widely used for the analysis of pharmaceutical compounds. researchgate.net Reversed-phase HPLC methods, in particular, have proven effective for separating drugs from their related substances. researchgate.net For the analysis of this compound, the development of optimized HPLC methods will be essential. This includes the selection of appropriate columns, mobile phases, and detection techniques to achieve the desired level of sensitivity and specificity. researchgate.net The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly useful for separating isomers and other closely related compounds. helixchrom.com
The detection and quantification of impurities and degradation products is a critical aspect of pharmaceutical analysis. For example, 2-amino-4-chlorophenol (B47367) is a known related substance of chlorzoxazone, a structurally similar compound, and its levels must be carefully controlled in pharmaceutical formulations. researchgate.net The development of analytical methods that can accurately quantify potential impurities in this compound preparations will be necessary to ensure product quality and safety.
The choice of detection method is also a key consideration in the development of analytical techniques. UV detection is commonly used in HPLC, but other techniques such as mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD) can offer enhanced sensitivity and selectivity, particularly for compounds that lack a strong UV chromophore. helixchrom.com Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool that can be used for the analysis of volatile and semi-volatile compounds. analytice.com
Looking ahead, the development of green analytical methods is an emerging trend in the field. jddhs.com These methods aim to reduce the environmental impact of analytical procedures by minimizing solvent consumption and waste generation. jddhs.com The implementation of green analytical techniques for the analysis of this compound will be an important area of future research, aligning with the broader goal of sustainable pharmaceutical development.
| Analytical Technique | Application | Key Considerations |
| Reversed-Phase HPLC | Separation of drug from related substances | Column selection, mobile phase optimization, detector choice |
| Mixed-Mode Chromatography | Separation of isomers and closely related compounds | Combination of separation mechanisms (e.g., reversed-phase and ion-exchange) |
| GC-MS | Analysis of volatile and semi-volatile compounds | Derivatization may be required for non-volatile compounds |
| Green Analytical Methods | Environmentally friendly analysis | Minimization of solvent use and waste generation |
Q & A
Q. What are the standard synthetic routes for 4-chlorophenyl 2-aminobenzoate, and how are reaction conditions optimized for yield?
The synthesis typically involves coupling 2-aminobenzoic acid derivatives with 4-chlorophenol under nucleophilic acyl substitution conditions. For example, methyl 2-aminobenzoate derivatives can react with 4-chlorophenyl halides in anhydrous DMF or DMSO, using bases like K₂CO₃ or Cs₂CO₃ to deprotonate intermediates . Optimization includes controlling reaction time (12–24 hours), temperature (room temp to 130°C), and stoichiometric ratios of reagents. Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography. Yields >85% are achievable with careful exclusion of moisture .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?
- NMR : Focus on the aromatic proton signals (δ 6.8–8.2 ppm for the benzoate and chlorophenyl moieties) and the amine proton (δ ~5.5 ppm if free).
- IR : Look for C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 248.66 for C₁₃H₁₀ClNO₂) . Cross-validation with elemental analysis (C, H, N, Cl) is critical to confirm purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Store in sealed containers at 2–8°C to prevent degradation .
- Dispose of waste via certified chemical disposal services, particularly for halogenated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectral data for this compound derivatives?
Discrepancies between X-ray diffraction (e.g., bond angles) and computational models may arise from dynamic effects in solution vs. solid state. For example, torsional flexibility in the ester linkage can lead to divergent NMR coupling constants. Use temperature-dependent NMR and DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical data . If crystal packing effects dominate, refine diffraction data with software like SHELXL .
Q. What strategies improve the bioavailability of this compound in in vitro pharmacological studies?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or carboxylate) to enhance solubility while retaining activity .
- Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles to improve cellular uptake.
- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors, which hydrolyze under physiological conditions .
Q. How can researchers analyze competing reaction pathways during the synthesis of this compound analogs?
Competing pathways (e.g., over-alkylation or hydrolysis) can be monitored via:
- TLC/GC-MS : Track intermediate formation in real time.
- Kinetic Studies : Vary reaction parameters (e.g., base strength, solvent polarity) to identify rate-determining steps. For instance, using DMF instead of DMSO reduces hydrolysis but may slow nucleophilic attack .
- Computational Modeling : Simulate transition states with Gaussian or ORCA to predict dominant pathways .
Q. What methodologies are used to assess the environmental impact of this compound in ecotoxicology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
